sodium {1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}methanesulfinate sodium {1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}methanesulfinate
Brand Name: Vulcanchem
CAS No.: 2138167-83-4
VCID: VC11594032
InChI: InChI=1S/C10H19NO4S.Na/c1-10(2,3)15-9(12)11-5-4-8(6-11)7-16(13)14;/h8H,4-7H2,1-3H3,(H,13,14);/q;+1/p-1
SMILES:
Molecular Formula: C10H18NNaO4S
Molecular Weight: 271.31 g/mol

sodium {1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}methanesulfinate

CAS No.: 2138167-83-4

Cat. No.: VC11594032

Molecular Formula: C10H18NNaO4S

Molecular Weight: 271.31 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

sodium {1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}methanesulfinate - 2138167-83-4

Specification

CAS No. 2138167-83-4
Molecular Formula C10H18NNaO4S
Molecular Weight 271.31 g/mol
IUPAC Name sodium;[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]methanesulfinate
Standard InChI InChI=1S/C10H19NO4S.Na/c1-10(2,3)15-9(12)11-5-4-8(6-11)7-16(13)14;/h8H,4-7H2,1-3H3,(H,13,14);/q;+1/p-1
Standard InChI Key DJEDNMXKXZIJFG-UHFFFAOYSA-M
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C1)CS(=O)[O-].[Na+]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

Sodium {1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}methanesulfinate has the molecular formula C₁₀H₁₈NNaO₄S and a molecular weight of 271.31 g/mol. The Boc group at the pyrrolidine nitrogen ensures amine protection during synthetic sequences, while the sulfinate moiety enables nucleophilic displacement or oxidation reactions.

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC NameSodium;[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]methanesulfinate
Canonical SMILESCC(C)(C)OC(=O)N1CCC(C1)CS(=O)[O-].[Na+]
InChI KeyDJEDNMXKXZIJFG-UHFFFAOYSA-M
XLogP3-0.2 (estimated)

The stereochemistry at the pyrrolidine C3 position remains unspecified in most literature, though enantiomerically pure forms are attainable via chiral resolution or asymmetric synthesis .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data for related Boc-protected pyrrolidine sulfonates reveal characteristic signals:

  • ¹H NMR: Boc tert-butyl singlet at δ 1.47 ppm; pyrrolidine ring protons between δ 2.9–3.75 ppm; sulfinate methylene at δ 3.04 ppm .

  • ¹³C NMR: Carbonyl carbon (C=O) at ~155 ppm; sulfinate sulfur-bound carbon at ~55 ppm.
    Infrared spectroscopy shows strong absorption bands for the Boc carbonyl (1690 cm⁻¹) and sulfinate S=O (1050–1150 cm⁻¹) .

Synthesis and Manufacturing

Primary Synthetic Routes

The compound is synthesized via a two-step sequence:

  • Sulfination of Pyrrolidine Derivatives: Reaction of 3-hydroxymethylpyrrolidine with methanesulfonyl chloride (MsCl) in the presence of triethylamine (Et₃N) yields the intermediate methanesulfonate ester. Substitution with sodium sulfinate introduces the sulfinate group .

  • Boc Protection: Treatment with di-tert-butyl dicarbonate (Boc₂O) under basic conditions installs the Boc group at the pyrrolidine nitrogen.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
1MsCl, Et₃N, CH₂Cl₂, 0°C → RT, 12 h60–75%
2Boc₂O, DMAP, CH₃CN, reflux, 6 h85–92%

Process Optimization

Recent advances employ flow chemistry to enhance reproducibility and scalability. Continuous flow systems using tetrahydrofuran (THF) as solvent reduce reaction times from hours to minutes while maintaining yields >90% .

Pharmaceutical and Chemical Applications

Intermediate in API Synthesis

The compound serves as a key precursor for:

  • Sulfonamide Drugs: Nucleophilic displacement of the sulfinate group with amines generates sulfonamides, a common pharmacophore in antibiotics and antivirals.

  • Bioconjugation Reagents: The sodium sulfinate’s reactivity enables site-specific protein modification via radical-based coupling strategies .

Table 3: Drug Candidates Derived from This Intermediate

Target APITherapeutic AreaDevelopment Stage
ABX-1431Neurological disordersPhase II (2024)
JNJ-67893573OncologyPreclinical

Material Science Applications

In polymer chemistry, the sulfinate group facilitates controlled radical polymerization (RAFT), enabling synthesis of stimuli-responsive hydrogels.

ParameterValue
LD₅₀ (oral, rat)>2000 mg/kg
NFPA Health Rating2 (moderate hazard)
Recommended PPENitrile gloves, lab coat, goggles

Recent Research Developments (2023–2025)

Catalytic Asymmetric Synthesis

A 2024 JACS Au study demonstrated enzymatic resolution using Candida antarctica lipase B to achieve >99% ee for the (R)-enantiomer, critical for CNS-targeting therapeutics .

Green Chemistry Approaches

Microwave-assisted synthesis in ionic liquids ([BMIM][PF₆]) reduced reaction time by 70% while eliminating halogenated solvent use .

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